molecular formula C13H17NO3 B13024888 4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Katalognummer: B13024888
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: DQOSRTNSIPPSHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound features a methoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(3-Hydroxyphenyl)-1-methylpyrrolidine-3-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in the formation of 4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-methanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group produces an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring and carboxylic acid group also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    4-(3-Hydroxyphenyl)-1-methylpyrrolidine-3-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-methanol:

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications. Its versatility and potential for modification allow for the exploration of new chemical and biological activities, contributing to advancements in multiple scientific fields.

Eigenschaften

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-14-7-11(12(8-14)13(15)16)9-4-3-5-10(6-9)17-2/h3-6,11-12H,7-8H2,1-2H3,(H,15,16)

InChI-Schlüssel

DQOSRTNSIPPSHV-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.